Heliosupine

Description

This compound has been reported in Cynoglossum germanicum, Cynoglossum zeylanicum, and other organisms with data available.

See also: Comfrey Root (part of); Comfrey Leaf (part of).

Structure

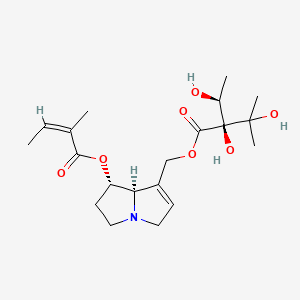

2D Structure

3D Structure

Properties

IUPAC Name |

[(7S,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO7/c1-6-12(2)17(23)28-15-8-10-21-9-7-14(16(15)21)11-27-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3/b12-6-/t13-,15-,16+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSGCYGUWHGOPY-UKLMUADPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1CCN2[C@@H]1C(=CC2)COC(=O)[C@]([C@H](C)O)(C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32728-78-2 | |

| Record name | Heliosupine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32728-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heliosupine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032728782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HELIOSUPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW15Z680DP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Heliosupine Biosynthesis Pathway in Cynoglossum officinale: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of heliosupine, a prominent pyrrolizidine alkaloid (PA) found in Cynoglossum officinale (Hound's tongue). PAs are a class of secondary metabolites known for their toxicity and potential pharmacological applications. This document details the enzymatic steps involved in the formation of the constituent necine base, heliotridine, and the necic acid moiety, angelic acid. It also outlines the general experimental protocols used in the study of this pathway and presents visualizations of the key biosynthetic routes. While significant progress has been made in elucidating the initial steps of PA biosynthesis, this guide also highlights the existing knowledge gaps, particularly concerning the later stages of the pathway and its regulation in C. officinale.

Introduction

Cynoglossum officinale L., commonly known as hound's tongue, is a biennial plant belonging to the Boraginaceae family. It is known to produce a variety of pyrrolizidine alkaloids (PAs), which are believed to serve as a chemical defense mechanism against herbivores.[1] this compound is one of the major PAs found in this species and is an ester composed of the necine base heliotridine and two necic acids: angelic acid and echimidinic acid.[2] The biosynthesis of PAs is a complex process that involves enzymes from primary metabolism as well as pathway-specific enzymes. Understanding this pathway is crucial for applications in toxicology, drug development, and metabolic engineering of plants.

The this compound Biosynthesis Pathway

The biosynthesis of this compound can be divided into two main branches: the formation of the necine base (heliotridine) and the synthesis of the necic acid moieties (angelic acid and echimidinic acid).

Biosynthesis of the Necine Base: Heliotridine

The biosynthesis of the necine base starts from the amino acid L-arginine, which is converted to putrescine. The first committed step in the PA-specific pathway is the formation of homospermidine from putrescine and spermidine, catalyzed by homospermidine synthase (HSS).[3]

Key Enzymes and Intermediates:

-

Homospermidine Synthase (HSS): This enzyme catalyzes the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine, forming homospermidine.[3] In Cynoglossum officinale, HSS expression has been detected in the roots, specifically in the endodermis of young roots and later in the pericycle.[4]

-

Homospermidine Oxidase (HSO): While not yet characterized in C. officinale, studies in the related species Heliotropium indicum have shown that a copper-containing amine oxidase (HSO) catalyzes the double oxidation of homospermidine to form the bicyclic intermediate, 1-formylpyrrolizidine.[5][6] This is a key step in the formation of the pyrrolizidine ring system.

-

Subsequent Steps: The pathway is proposed to proceed from 1-formylpyrrolizidine to trachelanthamidine.[7] The exact enzymatic steps leading from trachelanthamidine to the final necine base, heliotridine, in C. officinale have not yet been elucidated. This likely involves hydroxylation and desaturation reactions.

Biosynthesis of the Necic Acid: Angelic Acid

Angelic acid, which esterifies the 7-hydroxy group of heliotridine in this compound, is derived from the amino acid L-isoleucine.[2] The biosynthesis of angelic acid is part of the degradation pathway of isoleucine.

Key Steps:

-

Transamination of L-isoleucine to form α-keto-β-methylvalerate.

-

Oxidative decarboxylation to yield α-methylbutyryl-CoA.

-

Dehydrogenation to form tiglyl-CoA.

-

Hydrolysis of tiglyl-CoA to tiglic acid.

-

Isomerization of tiglic acid to angelic acid.

Esterification

The final step in the biosynthesis of this compound is the esterification of the necine base, heliotridine, with the necic acids, angelic acid and echimidinic acid. The enzymes responsible for this esterification, likely acyltransferases, have not yet been identified in Cynoglossum officinale.

Quantitative Data

Currently, there is a significant lack of publicly available quantitative data on the this compound biosynthesis pathway in Cynoglossum officinale. This includes enzyme kinetic parameters (Km, Vmax) for the biosynthetic enzymes and in planta concentrations of pathway intermediates. The total pyrrolizidine alkaloid content in the leaves of C. officinale has been reported to be significantly higher in younger leaves compared to older leaves, with concentrations up to 190 times greater.[8] Dead leaves have been found to contain no detectable levels of PAs.[8] The relative abundance of different PAs, including this compound, has been studied, with the highest levels generally found in the inflorescences.[1]

Experimental Protocols

The study of the this compound biosynthesis pathway employs a range of molecular and analytical techniques. Below are generalized protocols based on methods described in the literature for PA research.

Pyrrolizidine Alkaloid Extraction and Quantification

This protocol provides a general workflow for the extraction and analysis of PAs from Cynoglossum officinale.

References

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distinct Cell-Specific Expression of Homospermidine Synthase Involved in Pyrrolizidine Alkaloid Biosynthesis in Three Species of the Boraginales - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into polyamine metabolism: homospermidine is double-oxidized in two discrete steps by a single copper-containing amine oxidase in pyrrolizidine alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. plantae.org [plantae.org]

- 7. researchgate.net [researchgate.net]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

Heliosupine mechanism of action as an acetylcholinesterase inhibitor.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliosupine, a pyrrolizidine alkaloid found in various plant species, has emerged as a compound of interest in the field of neuropharmacology due to its potential to inhibit acetylcholinesterase (AChE). AChE is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, a mechanism that is central to the therapeutic effect of drugs used in the treatment of Alzheimer's disease and other neurological disorders. This technical guide provides an in-depth overview of the mechanism of action of this compound as an AChE inhibitor, consolidating available quantitative data, outlining relevant experimental protocols, and visualizing key pathways and workflows.

Quantitative Data on the Acetylcholinesterase Inhibitory Activity of this compound and Related Pyrrolizidine Alkaloids

The inhibitory potential of this compound and its derivatives against acetylcholinesterase has been quantified through in vitro studies. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a biological or biochemical function. The following table summarizes the reported IC50 values for this compound and its related compounds isolated from Solenanthus lanatus.

| Compound | IC50 (mM) |

| This compound | 0.53 - 0.60 |

| 3'-O-Acetylthis compound N-oxide | 0.53 - 0.60 |

| This compound N-oxide | 0.53 - 0.60 |

| 7-O-Angeloylechinatine N-oxide | 0.53 - 0.60 |

Data sourced from a study on pyrrolizidine alkaloids from Solenanthus lanatus.

Mechanism of Action: Insights from Computational Docking

Computational studies have provided valuable insights into the binding mode of this compound and other heliotridine-type alkaloids to the active site of acetylcholinesterase.[1] These studies suggest that the interaction is primarily non-covalent, with the alkaloid binding within the active site gorge of the enzyme.

The key interactions predicted by molecular docking include:

-

Hydrogen Bonding: The hydroxyl groups of the this compound molecule are predicted to form hydrogen bonds with amino acid residues in the active site of AChE.

-

Hydrophobic Interactions: The pyrrolizidine ring and other non-polar regions of the this compound structure are likely to engage in hydrophobic interactions with aromatic residues lining the active site gorge.

A computational analysis of heliotridine-type pyrrolizidine alkaloids as AChE inhibitors established that the presence of a hydroxylated chain is crucial for their activity.[1] The docking calculations were performed using Torpedo californica AChE as a model system, as is common in such studies.[1]

Experimental Protocols

While specific, detailed experimental protocols for the determination of the AChE inhibitory activity of this compound are not extensively published, the standard method employed for such assessments is the spectrophotometric method developed by Ellman. What follows is a generalized protocol based on this widely accepted methodology.

Ellman's Method for Acetylcholinesterase Inhibition Assay

This method relies on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

-

Phosphate buffer (e.g., pH 8.0)

-

Test compound (this compound) solution at various concentrations

-

Positive control (e.g., Donepezil or Galantamine)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare fresh solutions of AChE, ATCI, and DTNB in the phosphate buffer. The concentrations of these reagents should be optimized for the specific assay conditions.

-

Assay Setup: In a 96-well microplate, add the following to each well in the specified order:

-

Phosphate buffer

-

Test compound solution (this compound) at different concentrations or the positive control.

-

DTNB solution

-

AChE solution

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add the ATCI substrate solution to all wells to start the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific duration (e.g., every minute for 5-10 minutes) using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the control (enzyme activity without inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Visualizations

Signaling Pathway: Cholinergic Neurotransmission

The following diagram illustrates the basic cholinergic signaling pathway and the point of intervention for an acetylcholinesterase inhibitor like this compound.

Caption: Cholinergic signaling pathway and the inhibitory action of this compound on AChE.

Experimental Workflow: Ellman's Method

The workflow for determining the AChE inhibitory activity of a compound using Ellman's method is depicted below.

Caption: Experimental workflow for the Ellman's acetylcholinesterase inhibition assay.

Logical Relationship: this compound Binding to AChE Active Site

Based on computational docking studies, the following diagram illustrates the key interactions between this compound and the active site of acetylcholinesterase.

Caption: Predicted binding interactions of this compound within the AChE active site.

Conclusion and Future Directions

The available evidence indicates that this compound acts as a moderate inhibitor of acetylcholinesterase. Computational models suggest a binding mode within the enzyme's active site gorge, driven by hydrogen bonding and hydrophobic interactions. While the IC50 values for this compound and its derivatives have been determined, a comprehensive understanding of its mechanism of action requires further investigation.

Future research should focus on:

-

Detailed Enzyme Kinetics: Elucidating the precise mode of inhibition (e.g., competitive, non-competitive, or mixed) and determining key kinetic parameters such as the inhibition constant (Ki).

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of this compound analogues to identify the key structural features responsible for AChE inhibition and to optimize potency.

-

In Vivo Studies: Assessing the efficacy and safety of this compound in animal models of cholinergic dysfunction to determine its therapeutic potential.

-

Selectivity Profiling: Investigating the selectivity of this compound for AChE over other cholinesterases, such as butyrylcholinesterase, which is important for minimizing potential side effects.

A more complete characterization of the pharmacological profile of this compound will be essential to fully evaluate its promise as a lead compound for the development of new therapies targeting the cholinergic system.

References

The In Vivo Odyssey of Heliosupine: A Technical Guide to its Pharmacokinetics and Metabolism

Disclaimer: Comprehensive in vivo pharmacokinetic and metabolism data specifically for Heliosupine is limited in the public domain. This guide provides a detailed overview based on the well-established principles of pyrrolizidine alkaloid (PA) toxicology and the known metabolic pathways of structurally related heliotridine-type PAs. The experimental protocols and quantitative data presented are representative of studies conducted on this class of compounds and should be considered as a general framework for research on this compound.

Introduction to this compound and Pyrrolizidine Alkaloids

This compound is a member of the pyrrolizidine alkaloid family, a large group of natural toxins produced by numerous plant species. The toxicity of many PAs, including likely that of this compound, is not inherent to the parent molecule but arises from its metabolic activation, primarily in the liver. Understanding the in vivo journey of these compounds—their absorption, distribution, metabolism, and excretion (ADME)—is paramount for toxicological assessment and the development of potential mitigation strategies. This guide delves into the expected pharmacokinetic profile and metabolic fate of this compound, drawing parallels from closely related PAs.

General Pharmacokinetic Profile of Pyrrolizidine Alkaloids

Following oral ingestion, PAs are generally absorbed from the gastrointestinal tract.[1] A significant portion of these compounds is then transported to the liver, the primary site of metabolic transformation.[1] The lipophilicity of PAs allows for their distribution to various tissues, and some have been shown to cross the placenta.[1] Excretion of PAs and their metabolites occurs through urine, feces, and even milk.[1]

Table 1: Expected In Vivo Pharmacokinetic Parameters for this compound (Qualitative)

| Parameter | Expected Characteristic | Rationale based on Pyrrolizidine Alkaloid Class Properties |

| Absorption | Rapid to moderate | PAs are generally well-absorbed from the gastrointestinal tract following oral administration.[1] |

| Distribution | Wide | The lipophilic nature of many PAs facilitates their distribution into various tissues beyond the liver.[1] |

| Metabolism | Primarily hepatic | The liver is the main organ responsible for the metabolic activation and detoxification of PAs.[1] |

| Bioactivation | Formation of reactive pyrrolic metabolites | Cytochrome P450 enzymes in the liver are known to convert PAs into highly reactive dehydropyrrolizidine alkaloids (DHPAs).[2] |

| Detoxification | N-oxidation and hydrolysis | Formation of N-oxides and hydrolysis of the ester groups are considered major detoxification pathways for PAs.[3] |

| Excretion | Renal and fecal routes | Parent compounds and their metabolites are typically eliminated from the body via urine and feces.[1] |

The Metabolic Journey of a Heliotridine-Type Pyrrolizidine Alkaloid

The metabolism of PAs is a double-edged sword, leading to both detoxification and bioactivation. For heliotridine-type PAs like this compound, the metabolic pathways are well-characterized and crucial for their toxicological profile.

Bioactivation Pathway

The primary route of bioactivation involves the oxidation of the pyrrolizidine nucleus by hepatic cytochrome P450 monooxygenases (CYPs) to form reactive dehydropyrrolizidine alkaloid (DHPA) esters. These intermediates are highly electrophilic and can readily react with cellular macromolecules such as DNA and proteins, leading to cytotoxicity and genotoxicity.[4] The DHPA esters can further hydrolyze to the relatively more stable but still reactive 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP).[4]

Detoxification Pathways

Concurrent with bioactivation, several detoxification pathways exist. One major route is the N-oxidation of the tertiary nitrogen in the necine base, forming N-oxides which are generally more water-soluble and less toxic.[3] Another significant detoxification mechanism is the hydrolysis of the ester bonds, which cleaves the necic acid moieties from the pyrrolizidine core, yielding less reactive products.[3] Furthermore, the reactive DHPA metabolites can be conjugated with glutathione (GSH), a critical cellular antioxidant, to form GSH-adducts that are then excreted.[2]

References

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. Single-cell and subcellular pharmacokinetic imaging allows insight into drug action in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reprogramming metabolic pathways in vivo with CRISPR/Cas9 genome editing to treat hereditary tyrosinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the in vitro and in vivo metabolism of Cladribine (Leustatin, Movectro) in animals and human - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Heliosupine Beyond Acetylcholinesterase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliosupine is a pyrrolizidine alkaloid (PA) found in various plant species, notably within the Heliotropium genus. While the anticholinesterase activity of some PAs has been documented, this compound and its congeners possess a broader and more complex pharmacological profile. This technical guide delves into the significant biological activities of this compound and closely related pyrrolizidine alkaloids, moving beyond AChE inhibition to explore their cytotoxic, pro-apoptotic, hepatotoxic, antioxidant, and anti-inflammatory properties. Understanding these activities is crucial for drug development, toxicological assessment, and ethnobotanical research. This document provides a consolidated overview of quantitative data, detailed experimental protocols, and the underlying cellular and molecular pathways.

Cytotoxic and Anticancer Activities

Pyrrolizidine alkaloids, including those from Heliotropium species, have demonstrated significant cytotoxic effects against various cancer cell lines. This activity is a cornerstone of their pharmacological profile, suggesting potential applications in oncology, though often linked with general toxicity.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound and related compounds has been quantified in numerous studies. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) and other relevant metrics against several human cancer cell lines.

| Compound/Extract | Cell Line | Assay Type | Result | Reference |

| H. ramosissimum Methanolic Extract | Colo-205 (Colon Carcinoma) | SRB | IC50: 18.60 µg/mL | [1] |

| 7-Angeloyl Heliotrine | Sarcoma 180 | In vivo | 41.7% inhibition at 5µg/kg/day | [2] |

| Heliotrine | MCF-7 (Breast Cancer) | Not Specified | 75% to 29% viability reduction | [2] |

| H. indicum Methanolic Extract | MCF-7 (Breast Cancer) | Not Specified | CTC50: 97.54 µg/ml | [3] |

| Heliotrine | HepG2-CYP3A4 (Liver Carcinoma) | Cell Viability | Strong decrease (44% viability) | [4] |

| H. indicum Ethanolic Extract | NCI-H226 (Lung Cancer) | SRB | IC50: 51.90±2.35 µg/ml | [5][6] |

| H. indicum Ethanolic Extract | A549 (Lung Cancer) | SRB | IC50 >100 µg/ml | [5][6] |

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a common method for determining cytotoxicity based on the measurement of cellular protein content.[1]

Objective: To determine the concentration of a test compound (e.g., this compound) that inhibits cell growth by 50% (IC50).

Methodology:

-

Cell Plating: Seed a 96-well plate with a cell suspension (e.g., 5 × 10³ cells per well in 100 μL of complete medium) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound. Replace the medium in the wells with 100 μL of medium containing the desired concentrations of the compound. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for a period of 72 hours.

-

Cell Fixation: Gently replace the treatment medium with 150 μL of cold 10% Trichloroacetic Acid (TCA) and incubate at 4°C for 1 hour to fix the cells.

-

Washing: Remove the TCA solution and wash the wells five times with distilled water to remove excess TCA. Air dry the plate completely.

-

Staining: Add 100 μL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Remove the SRB solution and quickly wash the wells five times with 1% acetic acid to remove unbound dye. Air dry the plate.

-

Solubilization: Add 200 μL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Measurement: Read the absorbance at 540 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value using a dose-response curve.[7]

Visualization: General Cytotoxicity Assay Workflow

Caption: Workflow for a typical absorption-based cytotoxicity assay.

Pro-Apoptotic Mechanisms of Action

A primary mechanism underlying the cytotoxicity of pyrrolizidine alkaloids is the induction of apoptosis, or programmed cell death. PAs can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, leading to the systematic dismantling of the cell.[8]

Signaling Pathways in PA-Induced Apoptosis

This compound and related PAs induce apoptosis through a complex signaling cascade:

-

Intrinsic Pathway: PAs can cause cellular stress, particularly through the generation of Reactive Oxygen Species (ROS).[9] This leads to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. Cytochrome c then binds with Apaf-1 and caspase-9 to form the apoptosome, which activates caspase-9.[8][9]

-

Extrinsic Pathway: This pathway is initiated by the binding of death ligands (e.g., TNF, FasL) to their corresponding receptors on the cell surface. This binding recruits adaptor proteins like FADD and TRADD, leading to the formation of the Death-Inducing Signaling Complex (DISC), which in turn activates caspase-8 and -10.[8]

-

Common Pathway: Both pathways converge on the activation of executioner caspases, primarily caspase-3 and -7. These caspases cleave critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to DNA fragmentation and the morphological changes characteristic of apoptosis.[9]

Visualization: Pyrrolizidine Alkaloid-Induced Apoptosis

Caption: Intrinsic and extrinsic pathways of PA-induced apoptosis.

Experimental Protocol: Annexin V & Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[10]

Objective: To quantify the percentage of cells undergoing apoptosis after treatment with a test compound.

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., 1 × 10⁶ cells in a T25 flask) and incubate. Treat the cells with the desired concentration of this compound for a specified time to induce apoptosis. Include an untreated control.

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and then combine them with the supernatant collected earlier.

-

Washing: Centrifuge the cell suspension (e.g., at 670 x g for 5 minutes) and wash the cell pellet twice with cold Phosphate-Buffered Saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 × 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[11]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[10]

-

Hepatotoxicity: A Critical Biological Effect

The most widely recognized toxic effect of pyrrolizidine alkaloids is their hepatotoxicity, which can lead to a condition known as hepatic sinusoidal obstruction syndrome (HSOS).[8] This activity is not a therapeutic benefit but a critical toxicological endpoint.

Mechanism of Hepatotoxicity

The hepatotoxicity of this compound is not caused by the parent molecule itself but by its metabolic activation products.

-

Metabolic Activation: In the liver, cytochrome P450 enzymes (primarily CYP3A4) metabolize the 1,2-unsaturated necine base of this compound into highly reactive dehydropyrrolizidine alkaloids (DHPAs), such as dehydroheliotridine.[8]

-

Macromolecular Adduction: These DHPAs are potent electrophiles that readily form adducts with cellular nucleophiles, including DNA and proteins.[8]

-

Cellular Damage: This adduction leads to widespread cellular damage, including oxidative stress, mitochondrial dysfunction, and the initiation of apoptosis in hepatic sinusoidal endothelial cells and hepatocytes.[9]

-

HSOS Development: The damage to sinusoidal endothelial cells causes them to detach, slough off, and obstruct the sinusoidal blood flow, leading to the characteristic features of HSOS: congestion, portal hypertension, and liver dysfunction.[8][12]

Visualization: PA Metabolic Activation and Hepatotoxicity

Caption: Pathway of this compound metabolic activation and hepatotoxicity.

Other Notable Biological Activities

Beyond cytotoxicity and hepatotoxicity, this compound and related compounds exhibit antioxidant and anti-inflammatory properties.

Quantitative Data on Antioxidant and Anti-inflammatory Activities

| Activity | Compound/Extract | Assay Type | Result | Reference |

| Antioxidant | Heliotrine | DPPH Radical Scavenging | IC50: 151.40 µg/ml | [13][14] |

| Antioxidant | H. indicum Ethanolic Extract | DPPH Radical Scavenging | EC50: 28.91±4.26 µg/ml | [5][6][15] |

| Anti-inflammatory | H. indicum Ethanolic Extract | Nitric Oxide (NO) Inhibition | IC50: 24.17±2.12 µg/ml | [5][6][15] |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.[13]

Objective: To determine the antioxidant capacity of a test compound by its ability to reduce the stable DPPH radical.

Methodology:

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of the test compound (this compound) and a standard antioxidant (e.g., Ascorbic acid).

-

Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to wells containing different concentrations of the test compound or standard.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at approximately 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.

-

Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).[5][6]

Objective: To quantify the inhibition of NO production by a test compound in LPS-stimulated RAW 264.7 macrophage cells.

Methodology:

-

Cell Culture: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Treatment: Treat the cells with various concentrations of the test compound for 1-2 hours before stimulating them with LPS (e.g., 1 µg/mL).

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite Measurement: NO production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Griess Reaction: Mix an aliquot of the cell culture supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubation and Measurement: Incubate for 10 minutes at room temperature. Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

-

Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control and determine the IC50 value.

Conclusion

This compound exhibits a range of potent biological activities that extend far beyond acetylcholinesterase inhibition. Its profile is dominated by strong cytotoxic and pro-apoptotic effects, which are intrinsically linked to its significant hepatotoxicity, a hallmark of unsaturated pyrrolizidine alkaloids. The mechanisms involve metabolic activation to reactive pyrrolic esters that damage cellular macromolecules, inducing apoptosis through both intrinsic and extrinsic pathways. Additionally, evidence suggests that related compounds possess noteworthy antioxidant and anti-inflammatory properties. This complex profile underscores the dual nature of this compound as both a potential scaffold for anticancer drug development and a significant phytotoxin. Further research is required to uncouple the desired cytotoxic effects from the dose-limiting hepatotoxicity to explore any potential therapeutic window.

References

- 1. Heliotropium ramosissimum metabolic profiling, in silico and in vitro evaluation with potent selective cytotoxicity against colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phytochemical, antibacterial, and anticancer activity of Heliotropium indicum. [wisdomlib.org]

- 4. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jmatonline.com [jmatonline.com]

- 6. Cytotoxic, Anti-inflammatory and Antioxidant Activities of Heliotropium indicum Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 12. phytopharmajournal.com [phytopharmajournal.com]

- 13. bjbmb.org [bjbmb.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Discovery and Isolation of Heliosupine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliosupine, a pyrrolizidine alkaloid, is a naturally occurring compound found in various species of the Heliotropium genus. Pyrrolizidine alkaloids (PAs) are a large group of heterocyclic secondary metabolites known for their significant biological activities, including hepatotoxicity. This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of this compound from Heliotropium species. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, toxicology, and drug development. This document details the experimental protocols for extraction and isolation, summarizes quantitative data, and provides visualizations of the isolation workflow and the general toxicological pathways of pyrrolizidine alkaloids.

Discovery and Occurrence

This compound is recognized as one of the major pyrrolizidine alkaloids present in Heliotropium supinum L., alongside other related alkaloids such as supinine, echinatine, and heliotrine.[1] Its presence has also been reported in other Heliotropium species. The total pyrrolizidine alkaloid content in Heliotropium species can vary significantly, generally ranging from 0.5% to 5.0% of the plant's dry weight.[2]

Quantitative Data Summary

The following table summarizes the quantitative data gathered from various studies on the extraction and analysis of pyrrolizidine alkaloids from Heliotropium species. It is important to note that specific yield percentages for this compound are not consistently reported in the literature; the data often pertains to the total alkaloid extract.

| Parameter | Value | Species | Plant Part | Reference |

| Total Alkaloid Content | 0.5 - 5.0% of dry weight | Heliotropium species | Aerial parts | [2] |

| Total Alkaloid Extract Yield | ~3.14 g from Denizli ecotype, ~2.54 g from Izmir ecotype | Heliotropium hirsutissimum | Fresh leaves | [3] |

| Total Alkaloids | 13.14% - 11.42% | Heliotropium species | Leaves | [4] |

Experimental Protocols

This section provides a detailed methodology for the extraction and isolation of this compound from Heliotropium species, based on established protocols for pyrrolizidine alkaloid isolation.

Plant Material Collection and Preparation

-

Collection: Aerial parts of the Heliotropium species (e.g., H. supinum) are collected during their flowering season.

-

Drying: The plant material is air-dried in the shade at room temperature until a constant weight is achieved.

-

Grinding: The dried plant material is ground into a coarse powder using a mechanical mill.

Extraction of Crude Alkaloids

-

Maceration: The powdered plant material is subjected to exhaustive extraction with a polar solvent such as methanol or ethanol at room temperature. The plant material is soaked in the solvent for a period of 24-48 hours, and the process is repeated multiple times to ensure complete extraction.

-

Acid-Base Extraction:

-

The combined alcoholic extracts are concentrated under reduced pressure to yield a crude residue.

-

The residue is acidified with 1% hydrochloric acid (HCl) and then partitioned with a non-polar solvent like petroleum ether or chloroform to remove fats and other non-alkaloidal components.

-

The acidic aqueous layer, containing the alkaloid salts, is then basified to a pH of 9-10 with a base such as ammonium hydroxide (NH₄OH).

-

The basified solution is then extracted multiple times with a chlorinated solvent like chloroform or dichloromethane to transfer the free alkaloids into the organic phase.

-

The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude alkaloid mixture.

-

Isolation and Purification of this compound

-

Column Chromatography: The crude alkaloid mixture is subjected to column chromatography for separation.

-

Stationary Phase: Silica gel is a commonly used adsorbent.

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with an increasing proportion of methanol. The fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC):

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A mixture of chloroform, methanol, and ammonium hydroxide (e.g., in a ratio of 85:14:1) can be used for the separation of pyrrolizidine alkaloids.

-

Visualization: The spots on the TLC plates can be visualized by spraying with Dragendorff's reagent, which gives a characteristic orange or reddish-brown color with alkaloids.

-

-

Preparative TLC or HPLC: Fractions containing this compound, as identified by TLC comparison with a reference standard, can be further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Structural Elucidation

The structure of this compound is elucidated using a combination of spectroscopic techniques.

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum of this compound is available in the NIST WebBook. The fragmentation of pyrrolizidine alkaloids typically involves the cleavage of the ester bonds and the pyrrolizidine ring system.

Typical Fragmentation Pattern of Pyrrolizidine Alkaloids: A study on the mass spectra of nine pyrrolizidine alkaloids, including this compound, revealed characteristic fragmentation patterns.[5]

Figure 1: General fragmentation pathway for a diester pyrrolizidine alkaloid in Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the complete structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework of the molecule. Although a dedicated publication with the complete assigned ¹H and ¹³C NMR spectra for this compound was not identified in the conducted search, data for structurally similar pyrrolizidine alkaloids like Lasiocarpine and Heliotrine N-oxide are available and can be used for comparative analysis.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for the isolation of this compound and the proposed toxicological signaling pathway for pyrrolizidine alkaloids.

Figure 2: General workflow for the isolation of this compound from Heliotropium species.

Pyrrolizidine alkaloids, including this compound, are known to be hepatotoxic. Their toxicity is primarily due to their metabolic activation in the liver by cytochrome P450 enzymes into highly reactive pyrrolic esters. These reactive metabolites can then exert their toxic effects through various mechanisms.

Figure 3: Proposed general signaling pathway for pyrrolizidine alkaloid-induced hepatotoxicity.

Conclusion

This technical guide provides a comprehensive overview of the discovery, isolation, and structural characterization of this compound from Heliotropium species. While a detailed experimental protocol for isolation is outlined, it is important to note the current gap in the publicly available, specific NMR spectral data for this compound. The provided information on the general toxicological pathways of pyrrolizidine alkaloids offers a basis for further research into the specific mechanisms of action of this compound. This guide serves as a valuable resource for scientists in the fields of natural product chemistry and toxicology, facilitating further investigation into this and other related bioactive compounds.

References

The Stereochemistry and Isomers of Heliosupine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and isomers of Heliosupine, a pyrrolizidine alkaloid of significant interest in toxicology and pharmacology. The document details the structural nuances of this compound and its known stereoisomers, presents comparative quantitative data on their biological activities, outlines experimental protocols for their analysis, and visualizes key structural and metabolic pathways.

Introduction to this compound and its Stereochemical Complexity

This compound is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species. PAs are a large group of hepatotoxic, and in some cases carcinogenic, compounds. The toxicity of these alkaloids is intrinsically linked to their chemical structure, particularly their stereochemistry. This compound possesses multiple stereocenters, giving rise to a number of stereoisomers, each with potentially different biological activities and toxicological profiles. Understanding the precise three-dimensional arrangement of atoms in these isomers is critical for accurate risk assessment and for exploring any potential therapeutic applications.

Stereochemistry of this compound and its Isomers

This compound has a complex molecular structure with four defined stereocenters and one E/Z isomeric center in its necic acid moiety. The absolute configuration of this compound has been determined, providing a basis for understanding its relationship with other stereoisomers.

This compound

The systematic IUPAC name for this compound is [(7S,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate. This name precisely defines the spatial arrangement at each chiral center.

Echimidine: A Key Diastereomer

Echimidine is a well-known diastereomer of this compound. The key stereochemical difference lies at the C7 position of the pyrrolizidine nucleus and the C2' position of the necic acid. The IUPAC name for Echimidine is [(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate.

dot

Caption: Chemical structures of this compound and its diastereomer, Echimidine.

Other Known Isomers of the Echimidine Family

Recent research has identified other isomers that co-elute with Echimidine under certain analytical conditions. These include Echihumiline and Hydroxymyoscorpine, which are C-7 isomers of Echimidine. While their complete stereochemical elucidation is ongoing, they represent important additions to the family of this compound-related stereoisomers.

Quantitative Data on Biological Activity

The stereochemical differences between this compound isomers directly influence their biological activity, particularly their hepatotoxicity. The following table summarizes available quantitative data.

| Compound | Biological Activity | Assay System | IC50 Value (µg/mL) | Reference |

| Echimidine | Hepatotoxicity | Rat Hepatocyte Primary Culture | 9.26 - 14.14 | [1] |

| Echihumiline | Hepatotoxicity | Rat Hepatocyte Primary Culture | 9.26 - 14.14 | [1] |

| Hydroxymyoscorpine | Hepatotoxicity | Rat Hepatocyte Primary Culture | 9.26 - 14.14 | [1] |

Note: The reported IC50 range for the isomers reflects the challenges in their complete separation and individual testing.

Experimental Protocols

This section details the methodologies for the extraction, separation, and identification of this compound and its isomers from plant material.

Extraction of Pyrrolizidine Alkaloids

-

Sample Preparation: Air-dry and grind the plant material to a fine powder.

-

Extraction:

-

Extract the powdered material with 0.05 M H2SO4 in 50% methanol by sonication or maceration.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction process twice and combine the supernatants.

-

-

Purification (Solid-Phase Extraction - SPE):

-

Condition an Oasis MCX SPE cartridge with methanol followed by water.

-

Load the acidic extract onto the cartridge.

-

Wash the cartridge with 0.1 M HCl to remove impurities.

-

Wash with methanol to remove further impurities.

-

Elute the PAs with 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for analysis.

-

Separation and Identification by LC-MS/MS

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Column: A reversed-phase C18 column (e.g., X-Bridge C18).

-

Mobile Phase: A gradient elution using:

-

Mobile Phase A: 5 mM ammonium formate and 0.1% formic acid in water.

-

Mobile Phase B: 5 mM ammonium formate and 0.1% formic acid in 95% methanol.

-

-

Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time to achieve separation of the isomers.

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of known isomers.

-

Ion Transitions: Monitor specific precursor-to-product ion transitions for each isomer to ensure specificity and sensitivity.

-

dot

Caption: Experimental workflow for the analysis of this compound and its isomers.

Signaling Pathway of Pyrrolizidine Alkaloid Toxicity

The toxicity of this compound and its isomers, like other PAs, is not inherent to the parent molecule but is a result of metabolic activation in the liver. This process is a critical signaling pathway leading to cellular damage.

dot

References

A Comparative Analysis of Heliosupine N-oxide and Its Free Base: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of naturally occurring compounds, some of which exhibit significant biological activities, including toxicity. Among these, heliosupine and its metabolite, this compound N-oxide, have garnered interest within the scientific community. This technical guide provides an in-depth comparison of the biological activities of this compound N-oxide and its free base form, this compound. Understanding the differences in their activity is crucial for researchers in toxicology, pharmacology, and drug development. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate a comprehensive understanding of these compounds.

Comparative Biological Activity: A Quantitative Overview

The biological activity of pyrrolizidine alkaloids and their N-oxides can differ significantly. Generally, the N-oxide forms are considered to be less toxic than their corresponding free bases. This reduced toxicity is often attributed to the lower lipophilicity of the N-oxide, which leads to decreased absorption by cells. However, it is important to note that this compound N-oxide can be reduced back to the more toxic free base, this compound, both in the intestine and the liver, a critical consideration for in vivo studies.

Muscarinic Acetylcholine Receptor (mAChR) Inhibition

One of the identified biological activities of this compound N-oxide is the inhibition of muscarinic acetylcholine receptors (mAChRs).

| Compound | Target | Activity (IC50) |

| This compound N-oxide | Muscarinic Acetylcholine Receptor (mAChR) | 350 μM[1][2][3][4][5][6] |

| This compound (Free Base) | Muscarinic Acetylcholine Receptor (mAChR) | Data not available in the reviewed literature |

Table 1: Comparative inhibitory activity of this compound N-oxide and this compound on Muscarinic Acetylcholine Receptors.

Cytotoxicity

| Compound | General Cytotoxicity | Specific Data (e.g., IC50, LD50) |

| This compound N-oxide | Generally considered less toxic than the free base. | Specific comparative data for this compound N-oxide is not available in the reviewed literature. |

| This compound (Free Base) | Generally considered more toxic than the N-oxide. | Specific comparative data for this compound is not available in the reviewed literature. |

Table 2: General and Specific Cytotoxicity Comparison.

Experimental Protocols

To aid researchers in the design of their studies, this section outlines typical experimental protocols for assessing the biological activities discussed above.

Muscarinic Acetylcholine Receptor (mAChR) Inhibition Assay

A common method to determine the inhibitory activity of a compound on mAChRs is through a competitive binding assay.

Objective: To determine the concentration of the test compound (this compound or this compound N-oxide) that inhibits 50% of the binding of a known radiolabeled ligand to mAChRs (IC50).

Materials:

-

Cell line expressing the desired mAChR subtype (e.g., CHO-K1 cells)

-

Membrane preparation from the expressing cells

-

Radiolabeled ligand (e.g., [³H]N-methylscopolamine)

-

Test compounds (this compound and this compound N-oxide)

-

Assay buffer (e.g., PBS with BSA)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Culture the mAChR-expressing cells and harvest them. Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of the test compound. Include control wells with no test compound (total binding) and wells with an excess of a known unlabeled antagonist (non-specific binding).

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand. Wash the filters with cold assay buffer to remove any unbound radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Objective: To determine the concentration of the test compound that reduces the viability of a cell culture by 50% (IC50).

Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

Cell culture medium

-

Test compounds (this compound and this compound N-oxide)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds. Include untreated control wells.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the test compound concentration and determine the IC50 value.

Signaling Pathways

To visualize the molecular interactions and downstream effects of this compound and this compound N-oxide, the following diagrams illustrate the relevant signaling pathways.

Muscarinic Acetylcholine Receptor (M1 and M3) Signaling Pathway

Muscarinic receptors M1 and M3 are coupled to Gq proteins. Upon activation by an agonist (or inhibition by an antagonist like this compound N-oxide), a signaling cascade is initiated.

M1/M3 mAChR Gq Signaling Pathway Inhibition

Pyrrolizidine Alkaloid-Induced Hepatotoxicity Pathway

The hepatotoxicity of pyrrolizidine alkaloids like this compound is initiated by their metabolic activation in the liver, leading to the formation of reactive pyrrolic esters. These metabolites can then induce cellular damage through various mechanisms, including apoptosis.

General Pathway of Pyrrolizidine Alkaloid-Induced Hepatotoxicity

Conclusion

This technical guide consolidates the current understanding of the comparative biological activities of this compound N-oxide and its free base, this compound. The available data indicates that this compound N-oxide is an inhibitor of muscarinic acetylcholine receptors and is generally less toxic than its free base counterpart, a common characteristic among pyrrolizidine alkaloids. The provided experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers investigating these compounds. Further studies are warranted to obtain direct comparative quantitative data on the cytotoxicity and receptor binding affinities of both this compound and its N-oxide to provide a more complete toxicological and pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism [mdpi.com]

- 4. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acetylcholine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Comparative cytotoxicity and genotoxicity of cobalt (II, III) oxide, iron (III) oxide, silicon dioxide, and aluminum oxide nanoparticles on human lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An in vitro comparison of the cytotoxic potential of selected dehydropyrrolizidine alkaloids and some N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

Angelic Acid and Echimidinic Acid Components of Heliosupine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliosupine is a pyrrolizidine alkaloid (PA), a class of naturally occurring esters found in numerous plant species. PAs are known for their potential toxicity, primarily hepatotoxicity, which arises from the metabolic activation of the necine base by cytochrome P450 enzymes in the liver. Structurally, this compound is a diester, composed of a retronecine-type necine base, angelic acid, and echimidinic acid.[1] This guide provides a detailed overview of the angelic acid and echimidinic acid components of this compound, covering their chemical properties, biosynthesis, analytical methodologies, and known biological activities, with a focus on experimental data and protocols relevant to researchers in the fields of natural product chemistry, toxicology, and drug development.

Chemical Structure and Physicochemical Properties

This compound's structure is characterized by the esterification of the C7 hydroxyl group of the retronecine base with angelic acid and the C9 hydroxyl group with echimidinic acid.

The physicochemical properties of this compound and its constituent acids are summarized in the table below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₂₀H₃₁NO₇ | 397.46 | 32728-78-2 |

| Angelic Acid | C₅H₈O₂ | 100.12 | 565-63-9 |

| Echimidinic Acid | C₇H₁₄O₅ | 178.18 | 548-52-7 |

Spectroscopic Data

Mass Spectrometry (MS)

| m/z | Interpretation |

| 397 | [M]⁺ Molecular ion |

| 220 | [M - Echimidinic acid]⁺ |

| 138 | Characteristic fragment for 1,2-unsaturated necine base esterified at C9 |

| 120 | Characteristic fragment for 1,2-unsaturated necine base |

| 94 | Further fragmentation of the necine base |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, tabulated 1H and 13C NMR data for this compound and echimidinic acid are not available in the cited literature. However, 1H NMR spectral data for angelic acid has been reported.

Table: 1H NMR (CDCl₃) Data for Angelic Acid

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| H-3 | 6.1 | q | 7.2 |

| CH₃-2 | 2.0 | d | 1.5 |

| CH₃-4 | 1.9 | d | 7.2 |

Biosynthesis of Angelic and Echimidinic Acids

The necic acid components of this compound are derived from amino acid precursors. Angelic acid biosynthesis originates from L-isoleucine, while echimidinic acid is derived from L-valine.[2]

Experimental Protocols

Isolation and Purification of Pyrrolizidine Alkaloids from Plant Material

The following is a general protocol for the extraction and isolation of pyrrolizidine alkaloids from plant sources such as Cynoglossum species.[3]

1. Extraction: a. Air-dry and powder the plant material (e.g., roots, aerial parts). b. Macerate the powdered material with methanol (MeOH) at room temperature for 48-72 hours. c. Filter the extract and concentrate under reduced pressure to obtain a crude methanolic extract.

2. Acid-Base Extraction: a. Dissolve the crude extract in 0.5 M H₂SO₄. b. Wash the acidic solution with diethyl ether or chloroform to remove lipophilic compounds. c. Basify the aqueous layer to pH 9-10 with concentrated ammonia solution. d. Extract the alkaloids into an organic solvent such as chloroform or a chloroform/methanol mixture (e.g., 9:1 v/v).

3. Purification: a. Concentrate the organic extract containing the free alkaloids. b. Subject the concentrated extract to column chromatography on silica gel or alumina. c. Elute with a gradient of chloroform and methanol, with increasing polarity. d. Monitor fractions by thin-layer chromatography (TLC) using a suitable solvent system and visualizing with Dragendorff's reagent. e. Combine fractions containing the target compounds and purify further using preparative TLC or HPLC if necessary.

Quantitative Analysis by HPLC-MS/MS

This protocol outlines a method for the quantification of this compound in plant extracts, adapted from validated methods for pyrrolizidine alkaloids.[4][5]

1. Sample Preparation and Extraction: a. Weigh 1.0 g of homogenized, dried plant material into a centrifuge tube. b. Add 10 mL of extraction solvent (e.g., 0.1% formic acid in 50% aqueous methanol). c. Vortex for 1 minute, then sonicate for 30 minutes. d. Centrifuge at 4000 rpm for 10 minutes. e. Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

2. Solid-Phase Extraction (SPE) Cleanup: a. Condition a C18 SPE cartridge with methanol followed by water. b. Load the combined supernatant onto the cartridge. c. Wash the cartridge with water to remove polar impurities. d. Elute the pyrrolizidine alkaloids with methanol. e. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a known volume of the initial mobile phase.

3. HPLC-MS/MS Conditions:

-

HPLC System: A standard HPLC or UHPLC system.

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high percentage of mobile phase B over 15-20 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for this compound and an internal standard.

4. Quantification: a. Prepare a calibration curve using a certified reference standard of this compound. b. Analyze the prepared samples and quantify the amount of this compound by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

Biological Activity and Signaling Pathways

Direct experimental evidence specifically linking this compound, angelic acid, or echimidinic acid to the modulation of distinct cellular signaling pathways is limited in the available literature. However, studies on similarly named or structured compounds can provide potential avenues for investigation.

It is important to note that angelicin , a furocoumarin, is a different compound from angelic acid . Studies on angelicin have shown that it can inhibit the lipopolysaccharide (LPS)-induced inflammatory response by blocking the phosphorylation of IκBα and NF-κBp65, thereby inhibiting the MAPK and NF-κB signaling pathways.[1]

Similarly, echinocystic acid , a triterpenoid, has been shown to provide neuroprotective effects by inhibiting the JNK signaling pathway, which is involved in its anti-apoptotic and anti-inflammatory activities.[6] These findings for structurally different compounds highlight potential pathways that could be investigated for this compound and its components.

Conclusion

This compound, through its constituent angelic and echimidinic acid moieties, represents a complex natural product with significant toxicological relevance. While general methods for the analysis of pyrrolizidine alkaloids are well-established, there is a notable lack of comprehensive, publicly available spectroscopic data, particularly high-resolution 1H and 13C NMR assignments for this compound and echimidinic acid. Furthermore, the specific molecular mechanisms and cellular signaling pathways modulated by this compound and its components remain largely unexplored. Future research should focus on the complete structural elucidation of these compounds using modern spectroscopic techniques and on investigating their interactions with key cellular targets to better understand their biological activities and toxicological profiles. Such data are critical for drug development professionals and researchers working on the safety and potential applications of natural products.

References

- 1. Angelicin regulates LPS-induced inflammation via inhibiting MAPK/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Echinocystic acid, a natural plant extract, alleviates cerebral ischemia/reperfusion injury via inhibiting the JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Genotoxicity and Carcinogenicity of Pyrrolizidine Alkaloids, with a Focus on Heliosupine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the genotoxicity and carcinogenicity of pyrrolizidine alkaloids (PAs), a large class of natural toxins found in numerous plant species worldwide. The focus is on the mechanisms of action, quantitative toxicological data, and the experimental methodologies used to assess their risk. Heliosupine, a heliotridine-type open diester PA, is highlighted as a representative compound.

Introduction to Pyrrolizidine Alkaloids (PAs)

Pyrrolizidine alkaloids are secondary metabolites produced by an estimated 6,000 plant species, representing a significant source of natural toxicants in the food chain and herbal remedies.[1] Structurally, they consist of a necine base, which is a pyrrolizidine ring system, and one or more esterified necic acids. The presence of a 1,2-unsaturated double bond in the necine base is a key structural feature for their toxicity.[2] PAs are classified based on the structure of the necine base (e.g., retronecine, heliotridine, otonecine) and the nature of the esterified necic acids (e.g., monoesters, open diesters, macrocyclic diesters).[1] Many of these compounds are known to be hepatotoxic, genotoxic, and carcinogenic in humans and animals.[3]

Metabolic Activation: The Gateway to Toxicity

Pyrrolizidine alkaloids are pro-genotoxins, meaning they are not inherently reactive with DNA. Their genotoxic and carcinogenic effects are contingent upon metabolic activation, which primarily occurs in the liver.[4] This bioactivation is a multi-step process initiated by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[5]

The metabolic activation cascade can be summarized as follows:

-

Dehydrogenation: CYP enzymes catalyze the dehydrogenation of the 1,2-unsaturated necine base to form highly reactive pyrrolic esters, also known as dehydro-pyrrolizidine alkaloids (dehydro-PAs).[6]

-

Hydrolysis and Formation of DHP: These dehydro-PAs are unstable and can be hydrolyzed to a common reactive metabolite, (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP).[7]

-

Detoxification Pathways: Concurrently, PAs can undergo detoxification through two primary routes: N-oxidation to form PA N-oxides, which are generally less toxic and more readily excreted, and hydrolysis by carboxylesterases to the necine base and necic acids, which are also considered detoxification products.[7] However, there is evidence that PA N-oxides can be reduced back to the parent PA in the gut, acting as a reservoir.

Genotoxicity: Mechanisms and Quantitative Assessment

The primary mechanism of PA-induced genotoxicity is the formation of covalent adducts between the reactive metabolite DHP and DNA bases. A specific set of DHP-derived DNA adducts is considered a common biomarker for exposure to carcinogenic PAs.[8] These adducts can lead to a variety of genotoxic events, including:

-

DNA cross-linking (both DNA-DNA and DNA-protein)

-

DNA strand breaks

-

Chromosomal aberrations

-

Micronucleus formation

-

Gene mutations

The genotoxic potency of PAs is highly dependent on their chemical structure. Generally, diesters (both macrocyclic and open) are more potent than monoesters.

Quantitative Genotoxicity Data

The following table summarizes in vitro genotoxicity data for several PAs, providing a basis for potency comparison. Data is primarily from studies using human-derived liver cell lines, which are metabolically competent or engineered to express key CYP enzymes.

| Pyrrolizidine Alkaloid | Structural Class | Assay System | Endpoint | Lowest Effective Concentration (µM) | Reference |

| Lasiocarpine | Open Diester | HepG2 | Micronucleus Induction | 3.2 | [9] |

| Riddelliine | Cyclic Diester | HepG2 | Micronucleus Induction | 3.2 | [9] |

| Retrorsine | Cyclic Diester | HepG2 | Micronucleus Induction | 32 | [9] |

| Echimidine | Open Diester | HepG2 | Micronucleus Induction | 32 | [9] |

| Seneciphylline | Cyclic Diester | HepG2 | Micronucleus Induction | 100 | [9] |

| Europine | Monoester | HepG2 | Micronucleus Induction | 100 | [9] |

| Lycopsamine | Monoester | HepG2 | Micronucleus Induction | 100 | [9] |

| Heliotrine | Monoester | F344 rat liver microsomes | DNA Adduct Formation | Lower than diesters | [8] |

Note: Specific quantitative genotoxicity data for this compound is limited in the reviewed literature. As an open diester, its potency is expected to be comparable to other open diesters like lasiocarpine and echimidine.

Experimental Protocols for Genotoxicity Assessment

A variety of in vitro and in vivo assays are employed to evaluate the genotoxicity of PAs. The in vitro cytokinesis-block micronucleus (CBMN) assay is a widely used and robust method for detecting both clastogenic (chromosome breaking) and aneugenic (whole chromosome loss) events.

Protocol: In Vitro Cytokinesis-Block Micronucleus (CBMN) Assay

This protocol is a generalized procedure for assessing the genotoxicity of PAs in a metabolically competent cell line (e.g., HepG2 or CYP3A4-overexpressing TK6 cells).

-

Cell Culture: Maintain the chosen cell line in appropriate culture medium and conditions (e.g., 37°C, 5% CO2).

-

Seeding: Seed cells into culture vessels (e.g., 96-well plates or chamber slides) at a density that allows for cell division.

-

Treatment: After allowing cells to attach (typically 24 hours), expose them to a range of concentrations of the test PA (e.g., this compound) and appropriate negative (solvent) and positive controls. For PAs, a metabolic activation system (like rat liver S9 fraction or the use of metabolically competent cells) is crucial.[10]

-

Addition of Cytochalasin B: At a specified time post-treatment (e.g., 4-6 hours for a 24-hour total exposure), add cytochalasin B to the culture medium at a final concentration that inhibits cytokinesis without being overly cytotoxic (e.g., 3-6 µg/mL).[11] This allows for the accumulation of binucleated cells.

-

Incubation: Continue incubation for a period equivalent to 1.5-2 normal cell cycles to allow cells that were in S-phase at the time of treatment to divide and form binucleated cells.

-

Harvesting and Staining: Harvest the cells, subject them to a mild hypotonic treatment, and fix them. Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).[12]

-

Scoring: Using a microscope, score the frequency of micronuclei in at least 1000-2000 binucleated cells per concentration.[13] A micronucleus is a small, separate nucleus-like body in the cytoplasm.

-

Cytotoxicity Assessment: Concurrently, assess cytotoxicity using measures like the Cytokinesis-Block Proliferation Index (CBPI) or relative cell counts to ensure that observed genotoxicity is not a secondary effect of high toxicity.[13]

-

Data Analysis: Statistically analyze the micronucleus frequency data to determine if there is a significant, dose-dependent increase compared to the negative control. Benchmark dose (BMD) modeling can be used to derive a quantitative measure of genotoxic potency.[14]

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Genotoxicity of pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolizidine alkaloids--genotoxicity, metabolism enzymes, metabolic activation, and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]